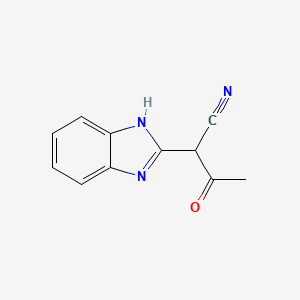
2-(1H-1,3-benzodiazol-2-yl)-3-oxobutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-Benzo[d]imidazol-2-yl)-3-oxobutanenitrile is a heterocyclic compound that features a benzimidazole core Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzo[d]imidazol-2-yl)-3-oxobutanenitrile typically involves the condensation of benzimidazole derivatives with appropriate nitrile-containing precursors. One common method involves the reaction of 2-aminobenzimidazole with a suitable nitrile compound under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-Benzo[d]imidazol-2-yl)-3-oxobutanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of oxo derivatives with additional oxygen functionalities.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-(1H-Benzo[d]imidazol-2-yl)-3-oxobutanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(1H-Benzo[d]imidazol-2-yl)-3-oxobutanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. In the context of cancer research, the compound has been shown to inhibit the activity of certain protein kinases, which play a crucial role in cell signaling pathways related to cell growth and survival. By binding to the active site of these kinases, the compound can disrupt their function, leading to the inhibition of cancer cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1H-Benzo[d]imidazol-2-yl)acetate
- 2-(1H-Benzo[d]imidazol-2-yl)thioacetamide
- 2-(1H-Benzo[d]imidazol-2-yl)benzenesulfonic acid
Uniqueness
2-(1H-Benzo[d]imidazol-2-yl)-3-oxobutanenitrile stands out due to its unique nitrile functionality, which imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C11H9N3O |
|---|---|
Peso molecular |
199.21 g/mol |
Nombre IUPAC |
2-(1H-benzimidazol-2-yl)-3-oxobutanenitrile |
InChI |
InChI=1S/C11H9N3O/c1-7(15)8(6-12)11-13-9-4-2-3-5-10(9)14-11/h2-5,8H,1H3,(H,13,14) |
Clave InChI |
SUGGBJDHABSSPB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C#N)C1=NC2=CC=CC=C2N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



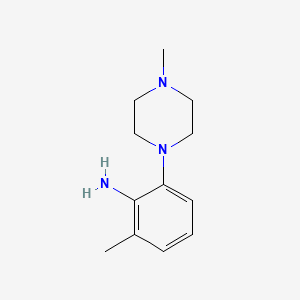
![2,7-Bis(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B12818060.png)
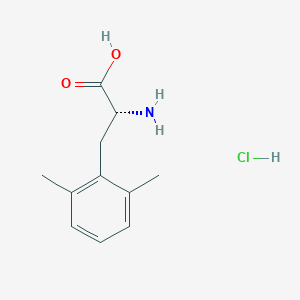
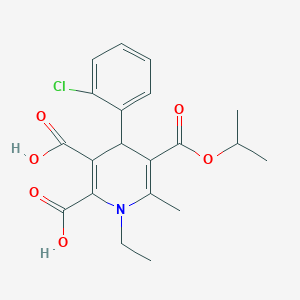

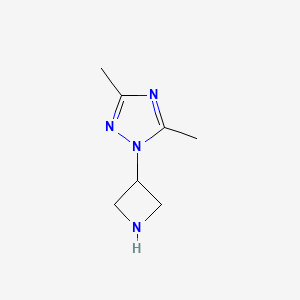
![[(4E,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B12818087.png)


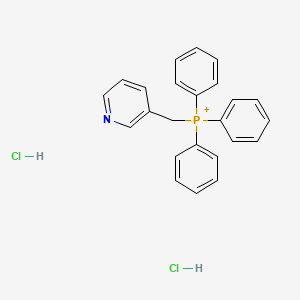
![1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B12818106.png)


